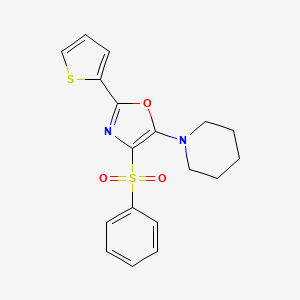

![molecular formula C10H10FNO4 B2394718 Acide 2-[[2-(4-fluorophénoxy)acétyl]amino]acétique CAS No. 866151-14-6](/img/structure/B2394718.png)

Acide 2-[[2-(4-fluorophénoxy)acétyl]amino]acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

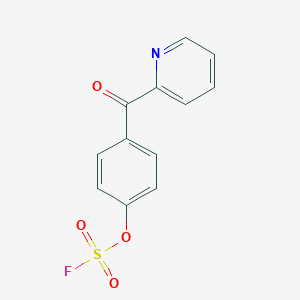

“2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid” is a chemical compound with the molecular formula C10H10FNO4 . It is also known as “(2-Amino-4-fluorophenyl)acetic acid” with a molecular formula of C8H8FNO2 and an average mass of 169.153 Da .

Synthesis Analysis

The compound “2-(4-fluorophenoxy)acetic acid” was synthesized by refluxing 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent .Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system with the space group P21/c. Crystal data for C8H7FO3, a = 13.3087 (17) Å, b = 4.9912 (6) Å, c = 11.6018 (15) Å, β = 104.171 (4)°, V = 747.21 (16) Å3, Z = 4, T = 293 (2) K, μ (CuKα) = 1.142 mm-1, Dcalc = 1.512 g/cm3 .Applications De Recherche Scientifique

Synthèse chimique

Le composé acide 2-(4-fluorophénoxy)acétique peut être synthétisé par reflux de 4-fluoro-phénol comme matière de départ avec du chloroacétate d'éthyle dans l'acétone comme solvant . Ce processus est significatif dans le domaine de la synthèse chimique, fournissant une méthode pour produire ce composé pour diverses applications.

Cristallographie

Le composé cristallise dans le système cristallin monoclinique avec le groupe spatial P21/c . Cette propriété est importante en cristallographie, un domaine qui étudie l'arrangement des atomes dans les solides cristallins, fournissant des informations sur la structure du composé.

Recherche environnementale

En recherche environnementale, ce composé a été étudié pour ses effets sur les écosystèmes et son rôle potentiel dans la gestion de la pollution. Il a été constaté qu'il présente une faible toxicité pour les organismes aquatiques, ce qui suggère qu'il pourrait être utile dans le traitement des eaux contaminées.

Science des matériaux

Les propriétés physiques du composé, telles que son point de fusion et sa solubilité, présentent un intérêt en science des matériaux . Ces propriétés peuvent influencer la façon dont le composé interagit avec d'autres substances et sa convenance pour diverses applications.

Sécurité et réglementation

Le composé a des exigences spécifiques de sécurité et de manipulation, y compris des précautions pour éviter les irritations de la peau et des yeux . La compréhension de ces exigences est cruciale dans les domaines qui impliquent la manipulation du composé, tels que la recherche en laboratoire ou les processus industriels.

Disponibilité commerciale

Le composé est disponible dans le commerce et peut être acheté auprès de fournisseurs de produits chimiques . Cette disponibilité est importante pour la recherche et les applications industrielles qui nécessitent le composé.

Mécanisme D'action

FFA acts as a competitive inhibitor of glycine uptake and binding. It binds to the glycine transporter and receptor sites, preventing the binding of glycine and the subsequent activation of downstream signaling pathways. This mechanism of action makes FFA a valuable tool for studying the function of glycine transporters and receptors.

Biochemical and Physiological Effects:

FFA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that FFA can inhibit glycine uptake and binding in a dose-dependent manner. In vivo studies have shown that FFA can modulate the activity of glycine receptors in the central nervous system, leading to changes in behavior and cognition.

Avantages Et Limitations Des Expériences En Laboratoire

FFA has several advantages as a tool for studying the function of glycine transporters and receptors. It is a highly specific inhibitor of glycine uptake and binding, making it a valuable tool for studying the function of these proteins. However, FFA also has some limitations. It is a synthetic compound and may not accurately reflect the function of endogenous glycine. Additionally, FFA has a relatively short half-life, which may limit its usefulness in certain experiments.

Orientations Futures

There are several future directions for research on FFA. One area of interest is the development of new and more specific inhibitors of glycine transporters and receptors. Another area of interest is the use of FFA in the development of new treatments for neurological disorders such as schizophrenia and epilepsy. Finally, there is a need for further research on the biochemical and physiological effects of FFA in order to better understand its potential applications in scientific research.

Méthodes De Synthèse

FFA is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The most commonly used method for synthesizing FFA involves the reaction of 4-fluorophenol with 2-bromoacetyl chloride in the presence of a base such as triethylamine. This reaction produces 2-(4-fluorophenoxy)acetyl chloride, which is then reacted with glycine in the presence of a base such as sodium hydroxide to produce FFA.

Propriétés

IUPAC Name |

2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c11-7-1-3-8(4-2-7)16-6-9(13)12-5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGYTDWQFKBZBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2394637.png)

![(3,4-Difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2394639.png)

![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/no-structure.png)

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2394648.png)

![2-Chloro-N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]acetamide](/img/structure/B2394651.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2394653.png)

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394656.png)